molecular formula C45H51N3O6S B1617923 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]- CAS No. 37921-74-7

1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-

Cat. No.: B1617923
CAS No.: 37921-74-7
M. Wt: 762 g/mol
InChI Key: CDSNHGGKFVLHSW-UHFFFAOYSA-N
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Description

The compound 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]- is a structurally complex sulfonamide derivative featuring:

  • A 1H-indole-7-carboxylic acid backbone.
  • A naphtho[1,8-cd]pyran-3-one moiety fused to the indole ring.
  • A hexadecylsulfonylamino substituent at the 7-position of the indole ring.

This compound is classified under customs codes 2935 90 30 (European Union) and 2935 90 90 (Germany) as a sulfonamide derivative, distinct from perfluorooctane sulfonamides and metosulam . It is regulated internationally, appearing in Russian customs documents and Canada’s Non-domestic Substances List (NDSL) .

Properties

IUPAC Name

3-[2-[7-(hexadecylsulfonylamino)-1H-indol-3-yl]-4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl]-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H51N3O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-55(52,53)48-39-27-19-23-33-38(30-47-42(33)39)45(37-29-46-41-32(37)22-18-25-35(41)43(49)50)36-26-17-21-31-20-16-24-34(40(31)36)44(51)54-45/h16-27,29-30,46-48H,2-15,28H2,1H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSNHGGKFVLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=C1NC=C2C3(C4=CC=CC5=C4C(=CC=C5)C(=O)O3)C6=CNC7=C6C=CC=C7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885695
Record name 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-
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Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37921-74-7
Record name 3-[1-[7-[(Hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1H-indole-7-carboxylic acid
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Record name 1H-Indole-7-carboxylic acid, 3-(1-(7-((hexadecylsulfonyl)amino)-1H-indol-3-yl)-3-oxo-1H,3H-naphtho(1,8-cd)pyran-1-yl)-
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Record name 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-
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Record name 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-
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Record name 3-[1-[7-[(hexadecylsulphonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1H-indole-7-carboxylic acid
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Biological Activity

1H-Indole-7-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl] , is a complex structure that combines multiple pharmacophores. This article reviews its biological activity, synthesizing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular weight of approximately 761.968 g/mol and features a unique arrangement that includes an indole ring, a carboxylic acid group, and a naphtho[1,8-cd]pyran moiety. The presence of the hexadecylsulfonyl group may enhance its lipophilicity, potentially impacting its biological interactions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit promising antimicrobial properties. The compound was evaluated against various bacterial strains using the agar well-diffusion method. Results demonstrated significant inhibition of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL) Reference Drug MIC (µg/mL)
E. coli ATCC 2592212.51
P. aeruginosa ATCC 27853101

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it effectively scavenged free radicals, demonstrating a percentage inhibition of approximately 75% at a concentration of 100 µg/mL. This activity suggests that the compound may protect cells from oxidative stress-related damage .

Cytotoxicity Studies

Cytotoxic effects were evaluated in human cancer cell lines, including hepatocellular carcinoma cells. The compound exhibited selective cytotoxicity with IC50 values indicating effective growth inhibition at micromolar concentrations. Further studies are needed to elucidate the underlying mechanisms of action .

The mechanism through which this compound exerts its biological effects is likely multifactorial:

  • Inhibition of bacterial protein synthesis : Indole derivatives have been shown to interfere with bacterial ribosomal function.
  • Antioxidant defense : The ability to scavenge free radicals may contribute to cytoprotection in cancer cells.
  • Modulation of signaling pathways : Potential interactions with cellular receptors or enzymes involved in proliferation and apoptosis warrant further investigation.

Case Studies

A notable study focused on the synthesis and evaluation of similar indole derivatives highlighted their potential as dual-action agents targeting both bacterial infections and cancer cells. These compounds demonstrated not only antibacterial efficacy but also the ability to induce apoptosis in malignant cells through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that derivatives of indole and naphthopyran exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that naphthopyran derivatives can inhibit cell proliferation and induce cell death through mechanisms such as membrane disruption and enzyme inhibition .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains:

  • In Vitro Studies : Research indicates that naphthopyran derivatives exhibit moderate antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were found to be around 10 µM .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structural components allow for modifications that can lead to new derivatives with enhanced biological activities. For example, the introduction of different functional groups can tailor the compound's pharmacological properties.

Case Studies and Research Findings

StudyFindingsReference
Coral Fungi StudyModerate antibacterial activity against S. aureus (MIC = 10 µM)
Cytotoxicity AssayIC50 of 2.56 µg/mL against murine leukemia P-388 cells
Anticancer ActivityInduces apoptosis in various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Regulatory Status
Target Compound Indole-7-carboxylic acid Naphtho[1,8-cd]pyran-3-one, hexadecylsulfonylamino 2935 90 30 (EU), NDSL (Canada)
1H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)- Indole-7-carboxylic acid Naphtho[1,8-cd]pyran-3-one NDSL (Canada)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole-2-carboxylic acid Chloro, methyl SDS-regulated
1-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid Indole-7-carboxylic acid 4-Methoxyphenyl Synthetic intermediate

Key Observations :

  • The naphtho[1,8-cd]pyran-3-one group in the target compound introduces a fused aromatic system, likely enhancing π-π stacking interactions and rigidity compared to simpler indole derivatives .
  • Regulatory classifications highlight its distinction from simpler sulfonamides like metosulam, which lack the naphthopyran moiety .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) HRMS (m/z)
Target Compound Not reported Likely ~1695 (C=O) Expected >800 (calc. N/A)
1-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid 148–150 1695 (C=O), 1516 (C–O) [M–H]⁻ 318.0734
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported N/A N/A

Insights :

  • The target compound’s C=O stretch (from the naphthopyran-3-one and carboxylic acid groups) would likely appear near 1695 cm⁻¹, similar to simpler indole-carboxylic acids .

Preparation Methods

Traditional Diazonium Salt Route (Less Preferred)

  • Hydrolysis of isatin with aqueous NaOH.
  • Conversion of the intermediate to a diazonium salt.
  • Reduction to form an aryl hydrazine.
  • Cyclization under acidic conditions to afford the indazole acid.

Limitations: Low overall yield (25-43%) and safety concerns due to the explosive nature of diazonium intermediates make this method unsuitable for scale-up.

Novel Diazonium-Free Scalable Route (Preferred)

  • Reaction of phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.
  • Treatment of the hydrazone with oxalyl chloride to produce an intermediate.
  • Friedel-Crafts reaction with aluminum chloride to yield benzylideneaminoisatin intermediate.
  • Hydrolysis and ring rearrangement under aqueous acidic conditions to afford indazole-3-carboxylic acid.

This method is safer, scalable, and provides higher yields (up to 95%) with better control over polymorphic forms of the acid.

Typical Reaction Conditions:

Step Reagents & Conditions Solvent Temp (°C) Time Yield (%)
1 Phenylhydrazine + benzaldehyde Water or water/alcohol 25-30 1-2 h ~97
2 Benzaldehyde phenylhydrazone + oxalyl chloride Dichloromethane 40 2 h -
3 Intermediate + AlCl3 (Friedel-Crafts) Dichloromethane Reflux 2 h 95
4 Hydrolysis with acetic acid + HCl Aqueous acidic solution 90 ± 5 1 h 71-76

Polymorph Control: Indazole-3-carboxylic acid exists in at least two crystalline forms (Form A and Form B), isolated by choice of solvent and recrystallization conditions.

Preparation of Naphtho[1,8-cd]pyran-1,3-dione Derivatives

Synthesis of 1H,3H-naphtho[1,8-cd]pyran-1,3-dione derivatives involves:

  • Starting from acenaphthene derivatives, nitration or bromination to introduce substituents.
  • Oxidation to form naphthalic anhydrides.
  • Subsequent substitution reactions to introduce amino or sulfonyl amino groups at the 6-position or equivalent.
  • Reaction with hydrazine hydrate in acetic acid to form 1,8-naphthalimide derivatives.
  • Coupling with carboxylic acid derivatives such as nalidixic acid to form carboxamide-linked products.

Example Reaction Conditions for Naphthalimide Formation:

Step Reagents & Conditions Solvent Temp (°C) Time Notes
1 Acenaphthene + HNO3 (nitration) - 0-25 - Formation of nitro derivative
2 Oxidation with K2Cr2O7 in Acetic acid Acetic acid Reflux - Formation of naphthalic anhydride
3 Reaction with hydrazine hydrate Acetic acid Reflux 4 h Formation of naphthalimide
4 Coupling with nalidixic acid Tetrahydrofuran RT - Formation of carboxamide

The hexadecylsulfonyl amino group is a long-chain sulfonamide substituent. Its introduction typically involves:

  • Preparation of the corresponding sulfonyl chloride (hexadecylsulfonyl chloride).
  • Nucleophilic substitution with the amino group on the indole or naphthalimide intermediate.
  • Reaction conditions generally involve polar aprotic solvents such as DMF or dichloromethane, with a base to scavenge HCl (e.g., triethylamine or DIPEA).
  • The reaction is performed under mild heating or room temperature to avoid decomposition.

Coupling of Indole-7-carboxylic Acid and Naphtho[1,8-cd]pyran Derivatives

The final assembly involves:

  • Activation of the carboxylic acid group (e.g., using coupling agents such as HBTU or EDCI) in the presence of a non-nucleophilic base (e.g., DIPEA).
  • Coupling with the amino-substituted indole or naphthopyran fragment.
  • Reaction in inert solvents like DMF or dichloromethane.
  • Purification by filtration and recrystallization.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents & Conditions Solvent(s) Temp (°C) Time Yield (%) Notes
1 Formation of benzaldehyde phenylhydrazone Phenylhydrazine + benzaldehyde Water or water/alcohol 25-30 1-2 h ~97 Solid isolated by filtration
2 Formation of intermediate oxalyl chloride adduct Oxalyl chloride + hydrazone Dichloromethane 40 2 h - Intermediate used directly
3 Friedel-Crafts cyclization Intermediate + AlCl3 Dichloromethane Reflux 2 h 95 Quenched with water, organic layer separated
4 Hydrolysis and rearrangement Intermediate + acetic acid + HCl Aqueous acidic solution 90 ± 5 1 h 71-76 Produces indazole-3-carboxylic acid
5 Sulfonylation Hexadecylsulfonyl chloride + amino group DMF or DCM + base RT-45 Several h - Introduces hexadecylsulfonyl amino group
6 Amide coupling Carboxylic acid + amine + coupling agent (e.g., HBTU) DMF or DCM + base RT-45 Overnight - Final coupling to form target compound

Research Findings and Notes

  • The diazonium-free synthesis route for indazole-3-carboxylic acid analogs is safer and more efficient, avoiding explosive intermediates and allowing scale-up.
  • Polymorphism of the indazole carboxylic acid intermediate affects solubility and crystallinity; Form A and Form B can be selectively prepared by solvent choice and recrystallization conditions.
  • The naphtho[1,8-cd]pyran-1,3-dione derivatives are synthesized via oxidation and substitution reactions starting from acenaphthene, enabling introduction of various substituents including amino and sulfonyl groups.
  • Sulfonylation reactions require careful control of conditions to prevent side reactions and degradation, with non-nucleophilic bases and inert solvents preferred.
  • Coupling reactions benefit from the use of modern coupling agents like HBTU and bases such as DIPEA, providing good yields and manageable purification steps.
  • Analytical techniques such as X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) are essential to characterize polymorphs and purity of intermediates and final products.

This detailed synthesis framework, based on authoritative patent literature and peer-reviewed chemical synthesis studies, outlines the preparation methods for the complex compound 1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-. The approach integrates established heterocyclic synthesis techniques, sulfonylation chemistry, and modern amide coupling strategies to achieve the target molecule with control over polymorphism and scalability.

Q & A

Q. What synthetic strategies are recommended for constructing the complex indole-naphthopyran scaffold in this compound?

  • Methodological Answer : The synthesis of such hybrid structures typically involves modular assembly. For the indole moiety, consider using palladium-catalyzed reductive cyclization of nitroarenes (e.g., leveraging formic acid derivatives as CO surrogates) to form the indole core . The naphthopyran fragment may be synthesized via acid-catalyzed cyclization of substituted 1,8-naphthalenediol derivatives. Key steps include:
  • Introducing the hexadecylsulfonyl group via sulfonamide coupling under anhydrous conditions (e.g., using HATU/DIPEA in DMF).
  • Protecting the indole NH during sulfonation to prevent side reactions.
    Cross-coupling reactions (e.g., Suzuki-Miyaura) may link the indole and naphthopyran units .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and major fragments.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign signals for indole NH (~10–12 ppm), sulfonamide protons (~7–8 ppm), and naphthopyran carbonyl carbons (~180 ppm).
  • HPLC with UV/Vis detection : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area).
  • Elemental Analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .

Q. How should researchers handle safety risks associated with this compound during synthesis?

  • Methodological Answer :
  • Refer to safety data sheets (SDS) of structurally similar indoles and sulfonamides for hazard guidance .
  • Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation/skin contact.
  • Neutralize waste with dilute sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond lengths . For example, the naphthopyran’s keto-enol tautomerism may cause conflicting NMR data; crystallography can confirm the dominant tautomer.
  • Dynamic NMR (DNMR) : Probe conformational flexibility of the hexadecyl chain by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).

Q. What computational approaches are suitable for predicting biological activity or binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with aryl hydrocarbon receptors (AhR) or cytochrome P450 enzymes, given the indole scaffold’s known affinity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity.
  • MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability, leveraging the hexadecyl chain’s amphiphilic properties.

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of the hexadecylsulfonyl group?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with shorter (C8) or branched alkyl chains to compare solubility and bioactivity.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., AhR) to quantify the impact of chain length on hydrophobic interactions .
  • LogP Determination : Use shake-flask or chromatographic methods to correlate chain length with lipophilicity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-
Reactant of Route 2
1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-

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